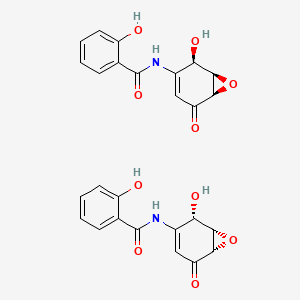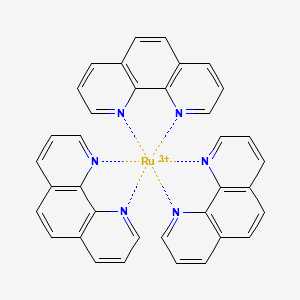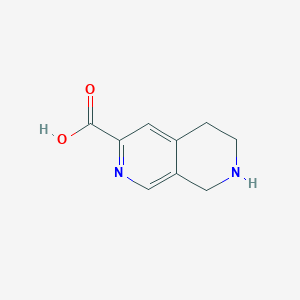
9,10-Anthracenedione, 1-hydroxy-4-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
准备方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of 1,4-dihydroxyanthraquinone. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, resulting in the formation of 1-hydroxy-4-methoxyanthracene-9,10-dione .
Industrial Production Methods: While specific industrial production methods for 1-hydroxy-4-methoxyanthracene-9,10-dione are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
化学反应分析
1-Hydroxy-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or amines in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, which can exhibit different biological and chemical properties .
科学研究应用
1-Hydroxy-4-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and chemical kinetics.
Biology:
- Investigated for its potential cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and Hep-G2 (liver cancer) .
Medicine:
- Explored for its potential use in developing anticancer drugs due to its cytotoxic properties.
- Studied for its antimicrobial and antifungal activities .
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of photoimaging materials .
作用机制
The mechanism of action of 1-hydroxy-4-methoxyanthracene-9,10-dione involves its interaction with cellular components, leading to cytotoxic effects. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures .
Molecular Targets and Pathways:
DNA: Intercalation into DNA strands, inhibiting replication and transcription.
ROS Generation: Induction of oxidative stress, leading to apoptosis (programmed cell death).
相似化合物的比较
1,4-Dihydroxyanthraquinone: A precursor in the synthesis of various anthraquinone derivatives.
1,4-Dimethoxyanthracene-9,10-dione: Another derivative with similar chemical properties but different biological activities.
Uniqueness: 1-Hydroxy-4-methoxyanthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
属性
CAS 编号 |
7336-64-3 |
|---|---|
分子式 |
C15H10O4 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
1-hydroxy-4-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-19-11-7-6-10(16)12-13(11)15(18)9-5-3-2-4-8(9)14(12)17/h2-7,16H,1H3 |
InChI 键 |
LXLSOGUOWDOXMC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)


![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)



![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)





